molecular formula C21H27NO2 B5632389 4-benzyl-1-(3,4-dimethoxybenzyl)piperidine

4-benzyl-1-(3,4-dimethoxybenzyl)piperidine

Cat. No.: B5632389
M. Wt: 325.4 g/mol
InChI Key: HLIKMPYBPSBSSF-UHFFFAOYSA-N
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Description

4-benzyl-1-(3,4-dimethoxybenzyl)piperidine is a chemical compound with the molecular formula C20H25NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 3,4-dimethoxybenzyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(3,4-dimethoxybenzyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the 3,4-Dimethoxybenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-(3,4-dimethoxybenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxybenzyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Benzyl halides, 3,4-dimethoxybenzyl chloride, Lewis acids (e.g., AlCl3)

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various benzyl and dimethoxybenzyl derivatives

Scientific Research Applications

4-benzyl-1-(3,4-dimethoxybenzyl)piperidine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(3,4-dimethoxybenzyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and dimethoxybenzyl groups enhance its binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-benzylpiperidine
  • 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine
  • 4-(3,4-dimethoxybenzyl)-piperidine

Uniqueness

4-benzyl-1-(3,4-dimethoxybenzyl)piperidine is unique due to the presence of both benzyl and 3,4-dimethoxybenzyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-benzyl-1-[(3,4-dimethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-23-20-9-8-19(15-21(20)24-2)16-22-12-10-18(11-13-22)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIKMPYBPSBSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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